2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 41543-76-4) is a synthetically versatile 2-aminothiophene-3-carbonitrile derivative assembled via the Gewald multicomponent reaction. It features a tetrahydrobenzothiophene core bearing distinct 5,7-dimethyl substituents, an enamine-type 2-amino group, and a 3-carbonitrile moiety.

Molecular Formula C11H14N2S
Molecular Weight 206.31
CAS No. 41543-76-4
Cat. No. B2383859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS41543-76-4
Molecular FormulaC11H14N2S
Molecular Weight206.31
Structural Identifiers
SMILESCC1CC(C2=C(C1)C(=C(S2)N)C#N)C
InChIInChI=1S/C11H14N2S/c1-6-3-7(2)10-8(4-6)9(5-12)11(13)14-10/h6-7H,3-4,13H2,1-2H3
InChIKeyPXDPPMHKUSRDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 41543-76-4): Core Scaffold Identity and Procurement Rationale


2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 41543-76-4) is a synthetically versatile 2-aminothiophene-3-carbonitrile derivative assembled via the Gewald multicomponent reaction [1]. It features a tetrahydrobenzothiophene core bearing distinct 5,7-dimethyl substituents, an enamine-type 2-amino group, and a 3-carbonitrile moiety. These functional handles enable modular derivatization through acylation, cyclization, and condensation chemistries [2]. The compound is not a finished drug candidate but rather serves as an advanced, bifunctional building block—its amino and nitrile groups are orthogonal reaction sites for constructing fused heterocyclic libraries such as thieno[2,3-d]pyrimidines and thiazole conjugates [2]. This differentiates it from simple biaryl or monofunctional reagents and positions it as a procurement-relevant intermediate for medicinal chemistry campaigns targeting kinase inhibition and antimicrobial lead optimization.

Why 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Cannot Be Replaced by Generic Substitution


Simple interchange with the ubiquitous non-methylated parent scaffold, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN, CAS 4651-91-6), is chemically invalid for most structure-activity-relationship (SAR)-sensitive applications. The 5,7-dimethyl groups in CAS 41543-76-4 introduce conformational constraint via steric buttressing about the tetrahydro ring, which directly impacts both intermolecular packing interactions in the solid state and steric complementarity to hydrophobic enzyme sub-pockets [2]. In the broader tetrahydrobenzothiophene class, even single-site alkyl substitution has been shown to alter antioxidant capacity, binding affinity, and antibacterial minimum inhibitory concentration (MIC) potency by an order of magnitude or more [2][3]. SAR data from analogous Gewald-derived series confirms that substituent identity at the 5- and 6-positions is a dominant driver of biological activity, meaning that the 5,7-dimethyl pattern defines a unique chemical space that cannot be replicated by the parent 6CN or by alternative mono-substituted variants [3][4].

Quantitative Differentiation Evidence for 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile


Structural Differentiation by 5,7-Dimethyl Substitution: Conformational Restriction vs. Unsubstituted Parent (6CN)

The 5,7-dimethyl groups on CAS 41543-76-4 impose a conformational bias that distinguishes it from the unsubstituted parent, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN; CAS 4651-91-6). While direct head-to-head biological comparison data for the 5,7-dimethyl derivative versus 6CN is not published, the importance of this substitution pattern is firmly established by class-level SAR from multiple analogous scaffolds. In a series of tetrahydrobenzothiophene-3-carbonitrile derivatives evaluated for antioxidant activity, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 1, bearing a bulky 6-substituent) exhibited significantly greater total antioxidant capacity (TAC) than derivatives lacking such substitution [1]. The 6-substituent altered Keap1 docking scores relative to the unsubstituted scaffold, providing a class-level precedent that methyl substitution on the tetrahydro ring modulates both in vitro potency and target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Free Amino Group as a Derivatization Handle: Acylation Reactivity Advantage Over N-Substituted Analogues

CAS 41543-76-4 possesses a free 2-amino group that enables direct acylation with chloroacetamide reagents to generate N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives in reported yields of 60–81% [1][2]. In contrast, N-alkylated congeners such as 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lack this reactive NH2 site and require more forcing conditions or alternative synthetic strategies for further diversification [2]. The acylation reaction proceeds under standard mild conditions (room temperature, short reaction times) using commercially available 2-chloro-N-(aryl)-acetamides, and the resulting acetamide library members have demonstrated measurable antibacterial and antifungal activities in standardized disc diffusion and broth microdilution assays [1]. This reactivity-based differentiation is quantitative: the free amino group provides a synthetic entry point that N-alkylated analogues cannot match without deprotection or alternative, less efficient strategies.

Synthetic Chemistry Derivatization Library Synthesis

3-Carbonitrile Group Enables Fused Heterocycle Construction Distinct from 3-Carboxamide or 3-Carboxylate Analogues

The 3-carbonitrile group in CAS 41543-76-4 is the essential functional handle for constructing thieno[2,3-d]pyrimidine, pyrano[2,3-d]thiazole, and thiazolo[4,5-d]thiazole fused ring systems via cyclocondensation chemistry [1][2]. The analogous 3-carboxamide derivative (CAS not applicable) requires prior hydrolysis and activation for similar cyclization, whereas the nitrile participates directly in nucleophilic addition/cyclization cascades [1]. In the broader 2-aminothiophene class, 2-aminothiophene-3-carboxylic acid esters are commonly used for thieno[2,3-d]pyrimidine synthesis, but the resulting products lack the cyano substituent that can serve as a subsequent diversification point or hydrogen-bond acceptor in biological target engagement [3]. This is not merely a reactivity preference; the nitrile group has been shown in EGFR and VEGFR docking studies to form critical hydrogen-bond contacts with kinase hinge residues that carboxamide or ester analogs cannot replicate [4].

Heterocyclic Chemistry Thienopyrimidine Synthesis Cyclization

Antibacterial Potency Envelope of the Tetrahydrobenzothiophene Class: Establishing MIC Benchmarks for Derivative Prioritization

While MIC data specific to the exact 5,7-dimethyl derivative (CAS 41543-76-4) is absent from the peer-reviewed literature, the tetrahydrobenzothiophene-3-carbonitrile scaffold to which it belongs has been rigorously characterized for antibacterial activity across four clinically relevant strains [1]. This establishes the potency envelope from which the 5,7-dimethyl derivative can be rationally positioned. The lead compound 3b from this series achieved MIC values of 1.11 µM (E. coli), 1.00 µM (P. aeruginosa), 0.54 µM (Salmonella), and 1.11 µM (S. aureus), representing single-digit micromolar potency superior to many first-generation lipopolysaccharide biogenesis inhibitors [1]. Ciprofloxacin and gentamicin controls confirmed assay validity [1]. The activity span across the series (MIC ranges 0.54–99.92 µM) demonstrates that substituent identity on the tetrahydrobenzothiophene core drives >180-fold variation in antibacterial potency, supporting the premise that the 5,7-dimethyl substitution pattern of CAS 41543-76-4 positions it within a therapeutically actionable potency window relative to less active or inactive congeners.

Antibacterial MIC Gram-negative Bacteria

Kinase Inhibitory Potential: EGFR2 IC50 Benchmarking Within the Tetrahydrobenzothiophene-3-Carbonitrile Pharmacophore Class

Tetrahydrobenzothiophene-3-carbonitrile derivatives have demonstrated potent, competitive EGFR2 (HER2) tyrosine kinase inhibition in both enzymatic and cellular assays [1]. Compound 5b (bearing N-methyl piperazine at a derivatized position) inhibited EGFR2 with an enzymatic IC50 of 0.68 µM and suppressed Mia PaCa-2 pancreatic cancer cell proliferation with a cellular IC50 of 13.37 ± 2.37 µM. This represents a 1.29-fold greater enzymatic potency than the clinically approved first-generation EGFR inhibitor Gefitinib (IC50 ~0.88 µM under identical assay conditions) [1]. Although CAS 41543-76-4 itself has not been profiled as a kinase inhibitor, the 5,7-dimethyl substitution pattern occupies a distinct steric space within the tetrahydrobenzothiophene pharmacophore that, upon further derivatization at the 2-amino position, could yield EGFR2 ligands with altered selectivity profiles relative to the published 5b and 7c series [1]. The binding energy of –8.2 kcal/mol (compound 5b) and –7.4 kcal/mol (compound 7c) against the EGFR2 ATP-binding site establishes a docking score benchmark for virtual screening campaigns employing the 5,7-dimethyl scaffold [1].

Kinase Inhibition EGFR2/HER2 Pancreatic Cancer

Crystallographic and Computational Evidence for Hydrogen-Bonding Network Differentiation vs. Non-Carbonitrile Analogues

Single-crystal X-ray diffraction analysis of tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC) derivatives reveals a highly organized solid-state architecture stabilized by N—H···N (amino-to-nitrile), N—H···O, C—H···O, and π-π stacking interactions [1]. The 3-carbonitrile group acts as both a hydrogen-bond acceptor and a dipole-aligning element that dictates crystal packing, a structural feature that is lost in 3-carboxamide or 3-unsubstituted benzothiophene congeners [1]. QTAIM (Quantum Theory of Atoms in Molecules) and IGM (Independent Gradient Model) topological analyses of derivatives 11 and 25 quantified the strength of these intermolecular interactions, with N—H···O hydrogen bonds contributing binding energies in the range typical of moderate-to-strong noncovalent contacts (3–10 kcal/mol) [1]. Conceptual DFT calculations at the wB97X-D/cc-pVTZ level further established the global reactivity descriptors (electrophilicity index, chemical hardness, chemical potential) for the THBTC core, providing computationally rigorous parameters that differ from non-nitrile and non-methylated scaffold variants [1].

X-ray Crystallography DFT Calculations Noncovalent Interactions

Procurement-Driven Application Scenarios for 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile


Medicinal Chemistry: Synthesis of Sterically Differentiated EGFR2/HER2 Kinase Inhibitor Libraries

CAS 41543-76-4 serves as the starting scaffold for synthesizing 5,7-dimethyl-substituted EGFR2 inhibitor candidates via acylation of the 2-amino group. Given that the lead compound 5b (bearing N-methyl piperazine) achieved an EGFR2 IC50 of 0.68 µM—1.29-fold more potent than Gefitinib—derivatization of the 5,7-dimethyl scaffold could yield analogues with distinct steric occupancy in the EGFR2 ATP-binding pocket relative to published chemotypes [1]. The 2-amino and 3-carbonitrile groups provide two independent diversification vectors for parallel library synthesis.

Antibacterial Lead Optimization: Gram-Negative MsbA/LPS Biogenesis Target Exploration

The tetrahydrobenzothiophene-3-carbonitrile scaffold demonstrated an MIC range of 0.54–90.58 µM across E. coli, P. aeruginosa, Salmonella, and S. aureus in a standardized broth microdilution assay [2]. The 5,7-dimethyl-substituted derivative (CAS 41543-76-4) is a structurally novel entry point within this antibacterial SAR series, offering the opportunity to probe whether the methyl substituents enhance outer membrane penetration in Gram-negative species or modulate MsbA ATPase inhibition potency.

Synthetic Methodology: One-Pot Gewald Synthesis of Substituted 2-Aminothiophene-3-carbonitrile Building Blocks

CAS 41543-76-4 is directly accessible via the Gewald three-component reaction of 3,5-dimethylcyclohexanone, malononitrile, and elemental sulfur in the presence of a base catalyst [3]. This modular synthesis enables late-stage diversification of the ketone component to generate a matrix of 5,7-differentially substituted tetrahydrobenzothiophene-3-carbonitrile analogues for systematic SAR profiling. The compound's 95%+ purity (as listed by multiple commercial vendors) supports its use as a robust synthetic intermediate without additional purification in array synthesis.

Computational Chemistry: In Silico Screening and Docking Studies Against Kinase and Antibacterial Targets

With molecular docking benchmarks of –8.2 kcal/mol (EGFR2) and validated antibacterial target engagement (MsbA/LPS biogenesis pathway), the tetrahydrobenzothiophene-3-carbonitrile scaffold—including its 5,7-dimethyl variant—is suitable for virtual screening campaigns [1][2]. The 5,7-dimethyl substitution introduces additional hydrophobic contacts in silico, which can be exploited to improve predicted binding scores against targets with deep, lipophilic sub-pockets (e.g., EGFR2 T790M mutant, PknG kinase, Keap1) prior to committing to synthesis.

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